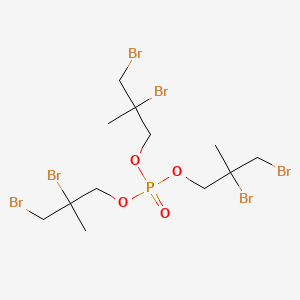
2H,4H-1,3-Benzodioxine-6,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,4H-1,3-Benzodioxine-6,8-diamine is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is characterized by a benzodioxine ring system with two amine groups attached at the 6 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3-Benzodioxine-6,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. Subsequent nitration and reduction steps introduce the amine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
2H,4H-1,3-Benzodioxine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxine derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2H,4H-1,3-Benzodioxine-6,8-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2H,4H-1,3-Benzodioxine-6,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The benzodioxine ring system provides structural stability and facilitates the compound’s interaction with hydrophobic regions of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6,7-diamine: Similar in structure but with amine groups at different positions.
6,8-Dichloro-4H-1,3-benzodioxine: Contains chlorine atoms instead of amine groups.
1,4-Benzodioxin, 2,3-dihydro-: Lacks the amine groups present in 2H,4H-1,3-Benzodioxine-6,8-diamine.
Uniqueness
This compound is unique due to the specific positioning of its amine groups, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
105622-62-6 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4H-1,3-benzodioxine-6,8-diamine |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-2H,3-4,9-10H2 |
InChI-Schlüssel |
FNMOQDRLVUGKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)N)N)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


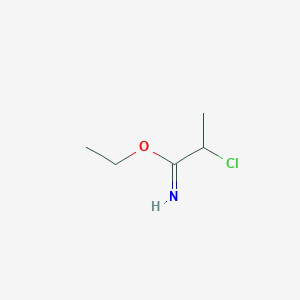
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)


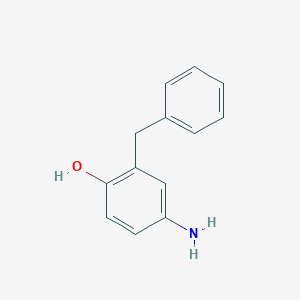
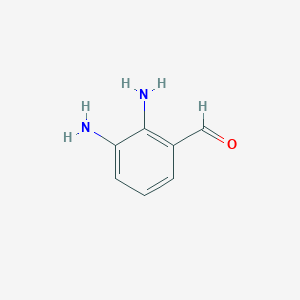
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)

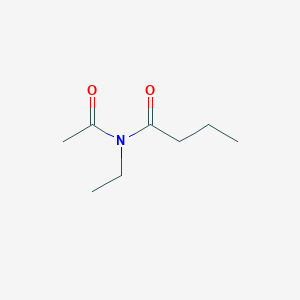
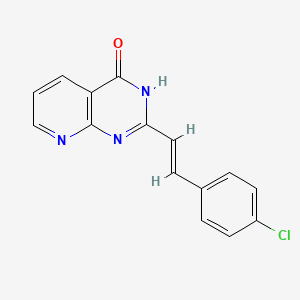

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
